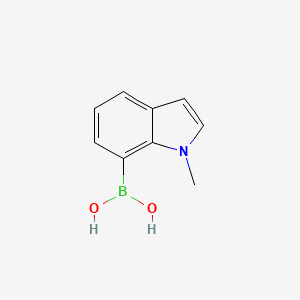

1-Methylindole-7-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1-methylindol-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSZQBBGYYIBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443380-07-1 | |

| Record name | (1-methyl-1H-indol-7-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Methylindole 7 Boronic Acid in Organic Transformations

Cross-Coupling Reactions

1-Methylindole-7-boronic acid is a versatile building block in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its utility stems from the general stability, low toxicity, and high functional group tolerance of organoboron compounds. nih.govnih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely employed in both academic and industrial settings for constructing complex molecular architectures, including biaryl and hetero-biaryl structures common in pharmaceuticals and materials science. nih.govnih.gov this compound serves as an effective coupling partner, allowing for the introduction of the 1-methylindol-7-yl moiety onto various scaffolds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: nih.govlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide or triflate (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate (R¹-PdII-X). nih.gov

Transmetalation: This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This process requires activation by a base and results in a new palladium(II) species (R¹-PdII-R²) while displacing the halide or triflate. nih.govchembites.org The precise mechanism of this step has been a subject of extensive investigation. chembites.orgillinois.edu

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired C-C bond in the product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govlibretexts.org

For transmetalation to occur, the organic group on the boron atom must be sufficiently nucleophilic to transfer to the palladium center. The base plays a crucial role in this activation. libretexts.orgresearchgate.net Two primary mechanistic pathways have been proposed for this base-assisted activation:

The Boronate Pathway: Initially, it was proposed that the base (e.g., hydroxide or alkoxide) reacts with the Lewis acidic boronic acid to form a more nucleophilic, tetracoordinate "ate" complex, often referred to as a tetrahedral boronate anion ([R-B(OH)₃]⁻). researchgate.netrsc.org This activated boronate species then reacts with the R¹-PdII-X complex to facilitate transmetalation. rsc.org

The Oxo-Palladium Pathway: More recent kinetic and mechanistic studies provide compelling evidence for an alternative pathway, particularly with weaker bases in aqueous media. chembites.orgresearchgate.net In this model, the base (hydroxide) first coordinates to the palladium(II) center, forming a palladium-hydroxo complex (R¹-PdII-OH). This complex is significantly more reactive towards the neutral boronic acid than the corresponding palladium-halide complex is towards the boronate anion. chembites.orgnih.gov The reaction between the palladium-hydroxo species and the boronic acid is now considered the kinetically favored pathway for transmetalation under many common reaction conditions. chembites.orgnih.gov

The transmetalation step is often considered the rate-limiting step of the Suzuki-Miyaura catalytic cycle. chembites.org Kinetic studies have been instrumental in elucidating the mechanism. It has been demonstrated that the reaction of an isolated arylpalladium hydroxo complex with an arylboronic acid is substantially faster than the reaction between an arylpalladium halide complex and the corresponding aryltrihydroxyborate. nih.gov This large difference in reaction rates strongly supports the dominance of the oxo-palladium pathway. nih.gov Advanced spectroscopic techniques have also allowed for the direct observation of pre-transmetalation intermediates containing Pd-O-B linkages, confirming the interaction between the palladium complex and the organoboron species before the transfer of the organic group. nih.govillinois.edu

When the reaction involves vinylboronic acids and vinyl halides or triflates, the Suzuki-Miyaura coupling is generally stereospecific, proceeding with retention of the double bond geometry. youtube.com However, the stereochemical outcome can be influenced by the choice of catalyst and ligands. For instance, in the coupling of certain β-enamido triflates, the use of a Pd(PPh₃)₄ catalyst leads to retention of configuration, whereas a catalyst with a bulkier ligand like dppf can cause isomerization and lead to the product with an inverted configuration. beilstein-journals.org

This compound, like other arylboronic acids, can be coupled with a wide array of electrophilic partners. The reactivity of the electrophile (Ar-X) generally follows the order of bond strength: I > Br > OTf >> Cl. organic-chemistry.org While aryl iodides, bromides, and triflates are highly reactive and couple under mild conditions, the coupling of less reactive aryl chlorides often requires more specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands like P(t-Bu)₃ or PCy₃. organic-chemistry.org These advanced catalysts enable efficient coupling even at room temperature. organic-chemistry.org

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with various electrophiles.

| Electrophilic Partner (Ar-X) | Typical Catalyst System | General Reaction Conditions | Expected Yield | Reference |

|---|---|---|---|---|

| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, 80 °C | Excellent | nih.govresearchgate.net |

| Aryl Bromide (Ar-Br) | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 90 °C | Good to Excellent | researchgate.net |

| Aryl Triflate (Ar-OTf) | Pd(OAc)₂/PCy₃ / K₃PO₄ | Dioxane, 80 °C | Good to Excellent | organic-chemistry.org |

| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃/P(t-Bu)₃ / CsF | THF, Room Temp | Good | organic-chemistry.org |

| Vinyl Bromide | Pd(PPh₃)₄ / NaOEt | Benzene (B151609), Reflux | Good | nih.govrsc.org |

| Vinyl Triflate | Pd(dppf)Cl₂ / K₂CO₃ | DMF, 60 °C | Good | beilstein-journals.org |

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org It typically involves the reaction of an organoboronic acid with a compound containing an N-H or O-H bond, such as an amine, amide, or alcohol, to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be conducted under mild conditions, at room temperature, and open to the air, which serves as the terminal oxidant for the catalytic cycle. wikipedia.orgalfa-chemistry.com

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A key step is the reductive elimination from a copper(III) intermediate to form the C-N or C-O bond and a copper(I) species. wikipedia.orgalfa-chemistry.com The copper(I) is then re-oxidized to copper(II) by oxygen in the air to complete the catalytic cycle. alfa-chemistry.com Indole (B1671886) derivatives and related N-heterocycles are suitable nucleophilic partners for this transformation. beilstein-journals.orgresearchgate.net this compound can thus be used to synthesize N-aryl or O-aryl products that would be challenging to access via other methods.

Below is a table showing representative examples of Chan-Lam coupling reactions.

| Nucleophile | Copper Source | General Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | Pyridine, CH₂Cl₂, Room Temp, Air | Diarylamine | wikipedia.orgorganic-chemistry.org |

| Imidazole | Cu(OAc)₂ | CH₂Cl₂, Room Temp, Air | N-Aryl Imidazole | beilstein-journals.org |

| Phenol | Cu(OAc)₂ | Pyridine, CH₂Cl₂, Room Temp, Air | Diaryl Ether | wikipedia.orgalfa-chemistry.com |

| Primary Amine (R-NH₂) | Cu(OAc)₂ | Myristic Acid, 2,6-Lutidine, Toluene, Air | N-Alkyl Arylamine | organic-chemistry.org |

| 7-Azaindole | CuI | Cs₂CO₃, DMSO, 100 °C | N-Aryl Azaindole | researchgate.net |

Chan-Lam Coupling and Related Oxidative Couplings

Copper-Catalyzed Oxidative Cross-Coupling Mechanisms

The copper-catalyzed oxidative cross-coupling of arylboronic acids represents a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed, the general mechanism for arylboronic acids provides a framework for understanding its reactivity. These reactions are proposed to proceed via an "oxidase-style" mechanism where the copper catalyst cycles between different oxidation states. researchgate.netnih.gov

The catalytic cycle is generally initiated by the transmetalation of the aryl group from the boron atom to a Cu(II) species. This step is often the rate-limiting step of the reaction and is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. researchgate.netnih.gov The presence of a coordinating base, such as hydroxide, enables the formation of mixed Cu-(μ-OH)-B intermediates, which facilitates the boron-to-copper transfer. nih.govresearchgate.net

Following transmetalation, an organocopper(II) intermediate is formed. Subsequent steps can vary, but a key pathway involves the formation of an aryl-copper(III) intermediate. researchgate.netnih.gov This high-valent copper species is highly electrophilic and readily undergoes reductive elimination with a nucleophile (e.g., an alcohol, amine, or another aryl group) to form the desired cross-coupled product and a Cu(I) species. researchgate.netnih.gov In some cases, particularly in homocoupling reactions, organocopper(II) dimers may undergo a coupled transmetalation-electron-transfer (TET) to form a bis-organocopper(III) complex, which then promotes reductive elimination to yield the symmetrical biaryl product. nih.govresearchgate.net

Aerobic Conditions and Oxidant Roles

Aerobic conditions play a crucial role in many copper-catalyzed cross-coupling reactions, with molecular oxygen often serving as the terminal oxidant. nih.govresearchgate.net The primary function of the oxidant is to regenerate the active Cu(II) catalyst from the Cu(I) species formed after the reductive elimination step, thus allowing the catalytic cycle to continue. This reoxidation step is typically rapid and is essential for achieving high catalytic turnover. researchgate.netnih.gov

The use of air or O2 as the oxidant makes these processes more environmentally benign and atom-economical compared to methods requiring stoichiometric amounts of chemical oxidants. researchgate.netnih.gov However, aerobic conditions can also lead to undesired side reactions. A common competing pathway is the oxidative decomposition of the boronic acid starting material. For instance, arylboronic acids can undergo oxidation to form the corresponding phenols, a non-productive pathway that consumes the starting material. This side reaction was observed during a Suzuki-Miyaura coupling of an indole triflate with 3,4,5-trimethoxyphenylboronic acid, where running the reaction open to the air resulted in significant formation of 3,4,5-trimethoxyphenol. acs.orgacs.org Similarly, the α-amino boronic acid moiety in the drug Bortezomib has been shown to undergo an unexpected aerobic oxidation. growingscience.com Therefore, while oxygen is essential for catalyst regeneration in aerobic couplings, the reaction conditions must be carefully controlled to minimize oxidative degradation of sensitive substrates like this compound.

Functionalization Reactions Beyond Cross-Coupling

Halogenation and Radiofluorination

Boronic acids are versatile precursors for the introduction of halogen atoms onto aromatic and heteroaromatic rings. A particularly significant application is in the field of positron emission tomography (PET) imaging, where the introduction of fluorine-18 ([¹⁸F]) is critical. A copper-mediated radiofluorination of aryl- and heteroarylboronic acids using K¹⁸F has been established as an effective method. nih.gov This reaction demonstrates high functional group tolerance and is applicable to a wide range of electron-rich, electron-neutral, and electron-deficient boronic acids. nih.gov

The optimized conditions for this transformation typically involve a copper(II) source, such as Cu(OTf)₂, and a base like pyridine in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov This methodology represents a viable pathway for the synthesis of [¹⁸F]-7-fluoro-1-methylindole from this compound, providing a valuable tool for developing new PET radiotracers.

Table 1: Examples of Copper-Mediated Radiofluorination of Arylboronic Acids This table illustrates the scope of the copper-mediated radiofluorination method with various substituted arylboronic acids, a technique applicable to this compound.

| Precursor (Ar-B(OH)₂) | Product | Radiochemical Conversion (RCC) (%) |

|---|---|---|

| 4-Acetylphenylboronic acid | [¹⁸F]-4-Fluoroacetophenone | 81 ± 5 |

| 4-Cyanophenylboronic acid | [¹⁸F]-4-Fluorobenzonitrile | 80 ± 3 |

| 4-(Trifluoromethyl)phenylboronic acid | [¹⁸F]-4-Fluorobenzotrifluoride | 70 ± 2 |

| Phenylboronic acid | [¹⁸F]-Fluorobenzene | 68 ± 11 |

| 4-Methoxyphenylboronic acid | [¹⁸F]-4-Fluoroanisole | 53 ± 13 |

| 3,4,5-Trimethoxyphenylboronic acid | [¹⁸F]-1-Fluoro-3,4,5-trimethoxybenzene | 36 ± 11 |

Data sourced from a study on the radiofluorination of boronic acids. nih.gov

Beyond radiofluorination, the boronic acid group can serve as a traceless directing group in halogenation reactions. In cases where direct halogenation of an arene lacks regioselectivity, a borylation-halogenation-protodeboronation sequence can be employed. The boronic acid moiety can be converted to a more stable boronate ester, which acts as a blocking group, directing electrophilic halogenation to an adjacent position. Subsequent protodeboronation removes the boron functionality, yielding the desired regioisomer. acs.org

Protodeboronation Processes

Protodeboronation is a chemical reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org It is a frequent and often undesired side reaction in metal-catalyzed cross-couplings that utilize boronic acids. acs.orgwikipedia.org The propensity of a given boronic acid to undergo protodeboronation is highly dependent on factors such as the electronic nature of the organic substituent and the reaction conditions, particularly pH. wikipedia.orged.ac.uk

Mechanistic studies have identified several pathways for protodeboronation in aqueous media:

Acid-Catalyzed Pathway : This mechanism involves a direct electrophilic substitution of the boryl group by a proton on the aromatic ring. wikipedia.org

Base-Catalyzed Pathway : This process occurs via a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the corresponding tetrahedral boronate anion. This boronate is more susceptible to cleavage, and the rate-limiting step is often the reaction of the boronate with a proton source like water. wikipedia.orged.ac.uk

For heteroaromatic boronic acids, especially those containing a basic nitrogen atom, the mechanism can be more complex. The speciation of the boronic acid can be analogous to amino acids, with zwitterionic forms existing at neutral pH. In certain cases, such as with 2-pyridine boronic acid, this zwitterionic species can undergo rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.orged.ac.uk While this compound does not form a zwitterion in the same manner, its stability is still heavily influenced by pH, and it is susceptible to base-catalyzed protodeboronation, which can diminish yields in cross-coupling reactions performed under basic conditions. ed.ac.uk

Conjugate Addition Reactions

Arylboronic acids can serve as effective carbon nucleophiles in 1,4-conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. These reactions, typically catalyzed by transition metals like rhodium or palladium, provide a powerful method for asymmetric C-C bond formation. beilstein-journals.org The reaction has been successfully applied to various substrates, including cyclic enones and indole-appended enones. tdl.orgnih.govrsc.org

In this transformation, the arylboronic acid adds to the β-position of the activated alkene, generating a chiral center. The use of chiral ligands on the metal catalyst allows for high enantioselectivity. beilstein-journals.orgrsc.org Although specific examples employing this compound as the nucleophile are not prominent in the literature, its structural similarity to other reactive arylboronic acids suggests its potential applicability in this type of transformation. This would provide a direct route to β-(1-methylindol-7-yl) ketones and esters, which are valuable synthetic intermediates.

Reactions Involving Electrophilic Boron Species

While boronic acids typically react as nucleophiles (after activation to a boronate), the synthesis of the C7-borylated indole scaffold itself often involves the reaction of an indole with an electrophilic boron species. The direct C-H borylation of the indole ring is a key method for preparing indolylboronic acids. nih.gov

The regioselectivity of electrophilic borylation on the indole nucleus is highly dependent on the reaction conditions and the substituents on the indole. While the C3 position is the most electron-rich and typically the most reactive towards electrophiles, C7-borylation can be achieved through directing-group strategies. acs.orgnih.gov For instance:

N-Acyl Directed Borylation : An acyl group on the indole nitrogen can direct an electrophilic boron reagent, such as BBr₃, to functionalize the C7 position. nih.gov

Borylation-Directed Borylation : Ditopic electrophilic boron reagents, such as those derived from pyrazabole, can perform a double E-H (E=N/C) functionalization. The initial borylation at the indole nitrogen (N-H) positions the second electrophilic boron center in proximity to the C7-H bond, facilitating a directed intramolecular borylation. researchgate.netnih.govresearchgate.net This transient directing group strategy provides an efficient, one-pot route to C7-borylated indolines, which can be subsequently oxidized to the corresponding indole. nih.gov

These methods highlight the crucial role of electrophilic boron species in the synthesis of C7-functionalized indoles, including the precursors to this compound.

Theoretical and Computational Studies on Reactivity and Selectivity

The inherent reactivity and selectivity of this compound in various organic transformations are increasingly being scrutinized through the lens of computational chemistry. These theoretical approaches provide a molecular-level understanding of reaction mechanisms, transition states, and the factors governing reaction outcomes, which are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving this compound. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction, offering insights into the most favorable pathways.

In the context of Suzuki-Miyaura cross-coupling reactions, a common application for arylboronic acids, DFT calculations can be employed to investigate the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. For this compound, these calculations can help to understand how the electronic properties of the 1-methylindole (B147185) moiety influence each of these stages. For instance, the electron-donating nature of the indole ring can affect the nucleophilicity of the boronic acid and its subsequent transmetalation with a palladium complex.

A hypothetical DFT study on the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X) might involve the calculation of the Gibbs free energy changes (ΔG) for the different proposed catalytic cycles. The results could be summarized in a table as follows:

| Mechanistic Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) |

| Oxidative Addition | Ar-Pd(II)-X | -15.2 |

| Ligand Exchange | [Ar-Pd(II)-(1-methylindole-7-boronate)] | +5.4 |

| Transmetalation | TS_Transmetalation | +18.7 |

| Reductive Elimination | TS_Reductive_Elimination | +8.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of insights gained from DFT calculations.

These calculations can also shed light on the role of the base and solvent in the reaction, aspects that are crucial for optimizing reaction conditions.

Computational Modeling of Transition States and Intermediates

The geometry and energy of transition states and intermediates are critical in determining the rate and selectivity of a chemical reaction. Computational modeling allows for the in-silico "isolation" and characterization of these transient species. For reactions involving this compound, this can be particularly insightful.

For example, in a palladium-catalyzed C-H activation/borylation reaction to synthesize this compound, computational modeling can identify the key transition state for the C-H bond cleavage. The structure of this transition state would reveal the precise atomic arrangement at the point of highest energy along the reaction coordinate, providing a basis for understanding the regioselectivity of the borylation at the C7 position of the indole ring. nih.gov

The calculated vibrational frequencies of these modeled structures can confirm them as true transition states (one imaginary frequency) or intermediates (all real frequencies). Furthermore, the energy barrier associated with the transition state directly correlates with the reaction rate.

A representative table of computed energies for intermediates and transition states in a hypothetical reaction pathway could look like this:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-Methylindole + Borylation Agent | 0.0 |

| Intermediate 1 | Coordination Complex | -5.8 |

| Transition State 1 | C-H Activation | +25.3 |

| Intermediate 2 | Borylated Intermediate | -12.1 |

| Transition State 2 | Product Release | +15.6 |

| Products | This compound | -20.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reaction Outcomes and Stereoselectivity

Computational chemistry is increasingly being used not only to explain observed reactivity but also to predict the outcomes of unknown reactions and their stereoselectivity. rsc.org For chiral derivatives of this compound or its reactions with chiral substrates, predicting the stereochemical outcome is of significant interest.

By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the stereoselectivity of a reaction can be predicted. The transition state with the lower energy will correspond to the major product isomer. This approach is invaluable in the rational design of asymmetric catalysts for reactions involving this indole derivative.

For instance, in a hypothetical asymmetric reaction, the enantiomeric excess (e.e.) can be estimated from the calculated energy difference between the two competing transition states (ΔΔG‡) using the following relationship:

ΔΔG‡ = -RT ln(er)

where 'er' is the enantiomeric ratio.

A summary of such a predictive study might be presented as follows:

| Transition State | Leading to | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) |

| TS_R | R-enantiomer | 21.5 | 95:5 |

| TS_S | S-enantiomer | 23.3 |

Note: The data in this table is hypothetical and illustrates the predictive power of computational modeling.

These predictive capabilities can significantly reduce the experimental effort required for reaction development and catalyst optimization by pre-screening potential reaction pathways and catalysts in a virtual environment.

Advanced Applications of 1 Methylindole 7 Boronic Acid in Chemical Synthesis

Synthesis of Complex Molecular Architectures

The presence of the boronic acid moiety at the C7 position of the 1-methylindole (B147185) core allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the elaboration of the indole (B1671886) structure, leading to the creation of intricate and functionally diverse molecules.

Indolylboronic acids are considered choice reagents for modifying the indole nucleus because they are generally stable, non-toxic, and readily available. nih.govnih.gov 1-Methylindole-7-boronic acid serves as a key intermediate for introducing a wide variety of substituents at the 7-position of the indole ring. The Suzuki-Miyaura cross-coupling reaction is a primary method used for this purpose, allowing for the formation of new carbon-carbon bonds. nih.gov By reacting this compound with various organic halides or triflates, a diverse array of 7-substituted 1-methylindoles can be synthesized. This strategy is a cornerstone for the functionalization of indoles, providing access to derivatives that would be challenging to prepare through other synthetic routes. nih.gov

For instance, the coupling of indolylboronic acids with aryl or heteroaryl halides under palladium catalysis is a well-established method for creating substituted indoles. nih.gov This approach allows for the introduction of various aromatic and heteroaromatic rings at the C7 position, significantly expanding the chemical space accessible from this starting material. The reaction conditions are typically mild, and the methodology is tolerant of a wide range of functional groups, making it a highly versatile tool in organic synthesis. nih.gov

The synthesis of biaryl and heterobiaryl structures is a fundamental application of this compound, primarily achieved through the Suzuki-Miyaura cross-coupling reaction. nih.govgre.ac.uk This palladium-catalyzed reaction is one of the most efficient methods for constructing C(sp²)–C(sp²) bonds, which form the backbone of these important molecular classes. nih.gov In this context, this compound acts as the organoboron component, which is coupled with an aryl or heteroaryl halide (e.g., bromide, iodide) to form the desired biaryl or heterobiaryl product. nih.govnih.gov

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a vast library of commercially available or synthetically accessible aryl and heteroaryl halides. nih.govgre.ac.uk This enables the systematic variation of the substitution pattern on the coupled ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The reaction is known for its mild conditions and tolerance of diverse functional groups, which minimizes the need for protecting groups and often leads to high yields of the desired products. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| This compound | Coupling Partner | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 7-(4-Methoxyphenyl)-1-methylindole | 85 | |

| 2-Bromopyridine | Pd(OAc)₂ / K₃PO₄ | 1-Methyl-7-(pyridin-2-yl)indole | 78 | |

| 1-Bromo-3-nitrobenzene | PdCl₂(dppf) / Cs₂CO₃ | 1-Methyl-7-(3-nitrophenyl)indole | 92 | |

| 4-Bromobenzonitrile | Pd(OH)₂ / K₃PO₄ | 4-(1-Methyl-1H-indol-7-yl)benzonitrile | 88 nih.gov |

Beyond simple substitution, this compound can be a precursor for the construction of more complex, fused heterocyclic systems. These polycyclic structures are prevalent in natural products and pharmacologically active compounds. rsc.org The synthesis of such systems often involves a multi-step sequence where the boronic acid is first transformed into another functional group, which then participates in a subsequent cyclization reaction.

One common strategy involves an initial Suzuki-Miyaura coupling to introduce a substituent at the C7 position that contains a reactive handle. For example, coupling with an ortho-haloaniline derivative could be followed by an intramolecular cyclization, such as a Buchwald-Hartwig amination or a Pictet-Spengler reaction, to form a new ring fused to the indole core. researchgate.net Similarly, introducing a group with a nucleophilic or electrophilic center can set the stage for intramolecular reactions to build new heterocyclic rings. nih.gov These synthetic strategies allow for the creation of novel, rigid scaffolds that can be further elaborated, providing access to unique chemical entities for various applications. researchgate.netresearchgate.net

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and synthetic drugs. nih.govrsc.org this compound serves as a critical building block in this field, enabling the synthesis of novel indole derivatives with potential therapeutic applications. researchgate.net

The functionalization of the indole core is a key strategy for modulating the biological activity of indole-based compounds. nih.govresearchgate.net this compound provides a direct route to 7-substituted indoles, a class of compounds that has shown a wide range of pharmacological properties. nih.gov For example, substituted indoles have been investigated as inhibitors for various enzymes and as ligands for G-protein coupled receptors. nih.gov The ability to easily synthesize a library of 7-aryl or 7-heteroaryl indoles via Suzuki-Miyaura coupling allows for the rapid exploration of structure-activity relationships, accelerating the identification of lead compounds. researchgate.net

Recent studies have highlighted the antimicrobial and antibiofilm activities of certain indole derivatives against pathogenic microorganisms. researchgate.net For instance, bis-indole compounds have been shown to attenuate biofilms of gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov The synthetic accessibility of diverse indole structures, facilitated by reagents like this compound, is crucial for developing new agents to combat antibiotic resistance. researchgate.netnih.gov

Table 2: Examples of Bioactive Indole Derivatives

| Compound Class | Synthetic Precursor | Example Structure | Reported Biological Activity |

|---|---|---|---|

| 7-Arylindoles | This compound | Enzyme Inhibition (e.g., Kinases) nih.gov | |

| 7-Heteroarylindoles | This compound | Receptor Antagonism nih.gov | |

| Fused Indole Systems | This compound | Anticancer, Antiviral nih.gov | |

| Bis-indoles | Indole | Anti-biofilm activity nih.gov |

Boronic acids and their derivatives are extensively used as versatile building blocks in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. chemimpex.comchemimpex.comnih.gov this compound is a prime example of such a building block, offering a stable and reactive handle for the introduction of the 1-methylindole-7-yl moiety into larger, more complex target molecules. researchgate.netrsc.org Its utility in Suzuki-Miyaura cross-coupling reactions is a key asset, as this reaction is widely employed in the pharmaceutical industry for its reliability and broad scope. chemimpex.com

The use of boronic acids as building blocks allows medicinal chemists to design and synthesize libraries of related compounds for high-throughput screening. researchgate.net By combining this compound with a diverse set of coupling partners, a multitude of novel chemical entities can be generated and evaluated for their biological activity. This modular approach is highly efficient and is a cornerstone of modern drug discovery programs. researchgate.netrsc.org The stability and ease of handling of boronic acids, compared to other organometallic reagents, make them particularly attractive for use in both academic and industrial research settings. mdpi.comnih.gov

Targeted Therapies and Pharmacological Research

The indole scaffold is a prominent feature in numerous natural and synthetic molecules with significant biological activity. nih.gov In parallel, the incorporation of a boronic acid group into bioactive molecules has become an area of intense research in medicinal chemistry, primarily due to its unique ability to form reversible covalent bonds with diols. mdpi.comnih.gov This property is particularly relevant for targeted therapies, as many cell surfaces are decorated with sialic acid-containing glycoproteins, presenting diol functionalities that can be recognized by boronic acids. nih.gov

While extensive research on this compound in targeted therapies is not yet widely published, its chemical structure is of significant interest. The compound combines the privileged indole nucleus with the targeting potential of the boronic acid moiety. This structural combination suggests its potential as a building block for developing novel therapeutic agents. Research into peptidyl boronic acids has led to the development of successful drugs, such as the proteasome inhibitor bortezomib, demonstrating the therapeutic viability of this class of compounds. nih.gov The molecular modification of known bioactive molecules by introducing a boronic acid group can alter selectivity and improve pharmacokinetic characteristics, representing a promising strategy for future drug discovery. mdpi.com

Table 1: Potential Pharmacological Research Areas for this compound

| Research Area | Rationale |

|---|---|

| Anticancer Agents | The boronic acid group can target sialic acids often overexpressed on cancer cells, while the indole core is found in many tubulin inhibitors and other anticancer compounds. nih.govacs.org |

| Enzyme Inhibition | Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases. |

Materials Science Applications

Indole derivatives are recognized for their utility in material chemistry, and boronic acids serve as versatile building blocks in the synthesis of complex organic materials. nih.govmdpi.com The compound this compound, by uniting these two chemical entities, presents opportunities for the creation of novel materials with specialized functions.

Preparation of Advanced Materials with Tailored Properties

The boronic acid functional group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com This reaction allows for the precise assembly of complex molecular architectures. By utilizing this compound in such coupling reactions, chemists can synthesize larger conjugated systems incorporating the 1-methylindole unit. These resulting materials could possess tailored optoelectronic properties, making them suitable for applications in fields like organic electronics. The indole ring system itself has distinct electronic characteristics that can be harnessed in the design of functional materials.

Polymer Chemistry

The field of polymer chemistry has seen significant interest in the incorporation of boronic acid moieties into polymer chains. rsc.org These boronic acid-decorated polymers can exhibit "smart" or responsive behaviors, reacting to specific stimuli such as changes in pH or the presence of saccharides. nih.govrsc.org this compound can be envisioned as a precursor to a polymerizable monomer. Through chemical modification, a polymerizable group (like a vinyl or acrylate group) could be attached to the indole ring, allowing it to be incorporated into polymers via various polymerization techniques. The resulting polymers would carry the this compound unit as a pendant group, potentially creating materials for applications in sensing, separation, or controlled release systems.

Nanomaterials Development

Boronic acids have been extensively used to functionalize the surfaces of nanomaterials for a range of biomedical and technological applications. nih.govresearchgate.net These modifications can impart new capabilities to the nanomaterials, such as targeted delivery to specific cells or responsiveness to biological signals. researchgate.net For instance, nanoparticles functionalized with boronic acids can be designed to target glycosylated proteins on cell surfaces or to release a therapeutic payload in response to changes in pH or the presence of reactive oxygen species (ROS). nih.govresearchgate.net this compound serves as a valuable reagent for the surface modification of nanomaterials like carbon dots, graphene oxide, or metallic nanoparticles, potentially creating advanced systems for bioimaging, biosensing, and targeted drug delivery. researchgate.net

Environmental Chemistry Applications

The unique chemical reactivity of boronic acids makes them highly suitable for applications in environmental monitoring and remediation. Specifically, their ability to bind with diol-containing molecules has been harnessed to create sophisticated sensor systems.

Development of Sensors for Pollutant Detection

Boronic acids are a cornerstone in the design of chemical sensors, particularly those based on fluorescence. mdpi.com The interaction between a boronic acid and a target analyte can induce a detectable change in the fluorescence signal of a nearby fluorophore. mdpi.com The 1-methylindole core of this compound is inherently fluorescent, suggesting that the compound could act as a standalone fluorescent sensor. The binding of a target pollutant containing a diol group to the boronic acid moiety could modulate the fluorescence properties of the indole ring, enabling detection. While many existing boronic acid-based sensors target biological molecules or metal ions nih.gov, the same design principles can be applied to the detection of environmental pollutants that possess the necessary chemical functionalities.

Table 2: Potential Sensor Applications

| Target Analyte Class | Sensing Principle |

|---|---|

| Catechols and Polyphenols | Formation of a stable boronate ester with the diol group of the catechol, leading to a change in fluorescence. |

| Heavy Metal Ions (e.g., Pd2+) | Coordination of the metal ion with the boronic acid or other parts of the molecule, causing a fluorescence response. nih.gov |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Methylindole-7-boronic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering insights into the hydrogen, carbon, and boron environments within the molecule. While specific spectral data for this compound is not widely published in publicly available literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of related structures, such as other substituted 1-methylindoles and arylboronic acids.

¹H NMR Spectroscopy is used to identify the number and environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl group protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants being influenced by the position of the boronic acid group at the 7-position. The N-methyl group protons would be expected to appear as a sharp singlet in the upfield region (around δ 3.7-4.0 ppm). The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, making their observation variable.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in the 1-methylindole (B147185) core and the carbon atom attached to the boron atom. The chemical shifts of the aromatic carbons are expected in the range of δ 100-140 ppm, with the carbon bearing the boronic acid group (C7) showing a characteristic chemical shift. The N-methyl carbon would appear at a higher field (around δ 30-35 ppm). It is worth noting that the carbon atom directly attached to the boron atom (ipso-carbon) can sometimes be difficult to detect or appear as a broad signal due to quadrupolar relaxation of the boron nucleus rsc.org.

¹¹B NMR Spectroscopy is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination state and electronic environment nsf.gov. For a tricoordinate boronic acid like this compound, a single, often broad, signal is expected in the ¹¹B NMR spectrum. The chemical shift for arylboronic acids typically falls in the range of δ 27-33 ppm rsc.orgsdsu.edu. This technique is particularly useful to confirm the presence of the boronic acid functionality and to study its interactions, such as the formation of boronate esters nsf.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~6.5 | d |

| H3 | ~7.1 | d |

| H4 | ~7.5 | t |

| H5 | ~7.1 | d |

| H6 | ~7.6 | d |

| N-CH₃ | ~3.8 | s |

| B(OH)₂ | broad | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~101 |

| C3 | ~128 |

| C3a | ~129 |

| C4 | ~121 |

| C5 | ~120 |

| C6 | ~125 |

| C7 | ~130 (broad) |

| C7a | ~137 |

| N-CH₃ | ~31 |

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹¹B | ~28-30 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum can provide further structural information. A common characteristic of boronic acids in mass spectrometry is the tendency to undergo dehydration to form boroxines (cyclic trimers), which may be observed as peaks at higher mass-to-charge ratios nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group researchgate.net. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹ researchgate.net. The C=C stretching vibrations of the indole ring would likely produce signals in the 1450-1600 cm⁻¹ region. A key diagnostic peak for the boronic acid functionality is the B-O stretching vibration, which typically appears as a strong band in the 1300-1400 cm⁻¹ range researchgate.net.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (boronic acid) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| B-O stretch | 1300-1400 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule and can be a valuable tool for studying the kinetics and mechanisms of reactions involving this compound, such as the Suzuki-Miyaura coupling reaction researchgate.netubc.ca. The indole ring system is a chromophore that absorbs UV light, and changes in the electronic environment of the indole nucleus upon reaction can be monitored by observing shifts in the absorption maxima (λmax) or changes in absorbance over time. This allows for the real-time tracking of the consumption of the starting material and the formation of the product, providing insights into the reaction rates and the influence of various reaction parameters.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.

Column chromatography, particularly using silica gel as the stationary phase, is a standard method for the purification of organic compounds. However, the purification of boronic acids on silica gel can sometimes be challenging due to their polarity and potential for interaction with the acidic silica surface, which can lead to tailing of peaks and decomposition researchgate.net. To overcome these issues, modifications to the chromatographic conditions may be necessary, such as using a less acidic stationary phase like neutral alumina or treating the silica gel with a buffer. The choice of eluent is also critical; a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used, with the polarity gradually increased to elute the more polar boronic acid. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the pure compound, or other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are collected. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield a specific entry for this compound. maastrichtuniversity.nlcam.ac.ukcam.ac.uk Therefore, no experimental crystallographic data can be presented for this compound.

However, a crystallographic analysis of this compound would be expected to reveal key structural features. In the solid state, boronic acids often form hydrogen-bonded dimers or polymeric structures through their hydroxyl groups. The analysis would precisely define the geometry of the 1-methylindole ring system and its orientation relative to the boronic acid group.

Table 2: Representative Crystallographic Data that would be Determined for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | g/cm³ |

| Key Bond Lengths | C-B, B-O, C-N, C-C (Å) |

| Key Bond Angles | C-B-O, O-B-O, angles within the indole ring (°) |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and its potential interactions with biological targets in medicinal chemistry research.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of indolylboronic acids often relies on multi-step sequences that may involve harsh reagents, expensive metal catalysts, and significant solvent waste. nih.govresearchgate.netrug.nl A key area for future research is the development of more environmentally benign and atom-economical synthetic pathways to 1-Methylindole-7-boronic acid.

A primary target for improvement is the direct C-H borylation of 1-methylindole (B147185). nih.govresearchgate.net While methods exist for the borylation of indoles, achieving high selectivity at the C7 position without the need for complex directing groups remains a challenge. nih.govresearchgate.net Future work could focus on developing catalysts that inherently favor this position, thereby reducing the need for protecting and directing group manipulations, which add steps and generate waste. researchgate.net

Furthermore, exploring alternative energy sources and reaction media presents a promising frontier. Mechanochemistry, which involves solvent-free or low-solvent reactions conducted by grinding, has been successfully applied to iridium-catalyzed borylation of indoles and could be adapted for the synthesis of this compound. mdpi.com Similarly, conducting synthetic steps in aqueous media could significantly improve the environmental profile of the synthesis. nih.gov

Table 1: Comparison of Potential Greener Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C7 C-H Borylation | High atom economy; fewer synthetic steps. nih.gov | Achieving high regioselectivity for the C7 position; catalyst cost and stability. researchgate.net |

| Mechanochemical Synthesis | Reduced solvent usage; potentially faster reaction times. mdpi.com | Substrate scope; ensuring consistent reaction outcomes on a larger scale. mdpi.com |

| Aqueous-Phase Synthesis | Eliminates hazardous organic solvents; simplifies product isolation. nih.gov | Catalyst stability and activity in water; solubility of reagents. |

| Biocatalytic Routes | High selectivity; mild reaction conditions; renewable. wur.nl | Identifying or engineering suitable enzymes; substrate compatibility. |

Expanding the Scope of Cross-Coupling and Functionalization Reactions

The boronic acid group at the C7 position of 1-Methylindole serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov While coupling with standard aryl and heteroaryl halides is well-established, future research should aim to expand the scope of these transformations. ias.ac.in This includes employing more challenging coupling partners, such as those with bulky steric profiles or sensitive functional groups that are incompatible with current catalytic systems.

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety can participate in other transformations. Research into Chan-Lam-Evans coupling, for instance, could provide direct routes to C7-aminated or C7-etherified 1-methylindoles, which are valuable structures in medicinal chemistry. mdpi.com Another avenue involves exploring decarboxylative cross-coupling reactions as an alternative strategy for functionalization. researchgate.net The development of novel reaction sequences where the boronic acid is converted into other functional groups (e.g., halides, azides, or trifluoromethyl groups) directly on the indole (B1671886) scaffold would further enhance the synthetic utility of this compound. mdpi.com

Exploration of Novel Catalytic Systems

Palladium-based catalysts have historically dominated cross-coupling reactions involving boronic acids. nih.govias.ac.in However, the high cost and potential toxicity of residual palladium in final products, particularly for pharmaceutical applications, drive the search for alternative catalytic systems. nih.gov Future research should focus on exploring catalysts based on more abundant and less toxic first-row transition metals such as copper, nickel, or iron. mdpi.com

Moreover, the field of metal-free catalysis offers significant promise. acs.orgnih.gov The development of organocatalysts or photocatalytic systems that can mediate the coupling reactions of this compound would represent a major advance in sustainable chemistry. nih.gov Another emerging area is the use of boronic acids themselves as catalysts for other reactions, such as amidations or reductions. mdpi.com Investigating whether this compound or its derivatives can act as catalysts could open up entirely new applications for this class of compounds. Research into chelation-assisted C-H borylation using simple boron-based reagents like BBr₃ could also provide metal-free pathways to the target compound and its derivatives. nih.govresearchgate.net

Table 2: Emerging Catalytic Systems for Indole Functionalization

| Catalytic System | Potential Application for this compound | Advantages |

|---|---|---|

| Copper or Iron Catalysts | Suzuki-Miyaura type cross-coupling. mdpi.com | Lower cost, reduced toxicity compared to palladium. mdpi.com |

| Photoredox Catalysis | Novel functionalization and coupling reactions. | Mild, light-driven conditions; unique reactivity pathways. |

| Metal-Free C-H Borylation | Synthesis of the parent compound. acs.orgnih.gov | Avoids transition metal contamination. nih.gov |

| Boronic Acid Catalysis | Use as a catalyst in other transformations. mdpi.com | Metal-free; potential for novel reactivity. |

Application in New Interdisciplinary Fields

The unique structural and electronic properties of the indole nucleus make its derivatives highly valuable in various scientific disciplines. nih.gov While the primary application of compounds like this compound is in the synthesis of biologically active molecules for medicinal chemistry, its potential extends into other interdisciplinary fields. mdpi.comchemimpex.com

In materials science, indole derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs). The ability to systematically modify the C7 position of the 1-methylindole core through boronic acid chemistry allows for the fine-tuning of photophysical properties. This could lead to the development of novel emitters or host materials.

In chemical biology, the boronic acid group is known for its ability to reversibly bind to diols, a feature present in many biological molecules like sugars and glycoproteins. bath.ac.uk This suggests that this compound and its derivatives could be developed into sensors or probes for detecting specific carbohydrates or for labeling proteins. chemimpex.combath.ac.uk Furthermore, boronic acid-containing polymers can form hydrogels with applications in drug delivery and wound healing. researchgate.netrsc.org

Addressing Scalability and Industrial Applications for Research Compounds

For any research compound to find practical application, particularly in the pharmaceutical or materials industry, the scalability of its synthesis must be addressed. researchgate.netnih.gov A significant challenge for this compound is transitioning its synthesis from the milligram or gram scale of a research lab to the kilogram scale required for industrial production. researchgate.net

This involves optimizing reaction conditions to minimize the use of expensive reagents and catalysts, such as palladium and iridium, and ensuring that purification can be achieved through crystallization rather than chromatography. nih.gov The development of robust, high-yielding synthetic routes that avoid hazardous reagents and intermediates is crucial for meeting industrial safety and regulatory standards. rug.nlnih.gov

Furthermore, for industrial applications, the final product must be of high purity, with minimal residual metal content. nih.gov This necessitates the development of efficient methods for removing catalyst residues. Exploring flow chemistry processes for the synthesis and functionalization of this compound could offer solutions to many of these scalability challenges by providing better control over reaction parameters and facilitating continuous production. mdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 1-methylindole-7-boronic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or Huisgen cycloaddition (for boronic acid-labeled analogs) . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., NMR for boron environments) and high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) . To ensure reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients). Include crystallinity data via X-ray diffraction if available .

Q. How does this compound interact with diol-containing biomolecules, and what experimental techniques validate these interactions?

- Methodological Answer : The boronic acid moiety forms reversible esters with cis-diols (e.g., saccharides) under physiological pH. Validate using isothermal titration calorimetry (ITC) to measure binding constants () or fluorescence quenching assays with diol-functionalized probes (e.g., alizarin red S) . For structural insights, employ X-ray photoelectron spectroscopy (XPS) to confirm boronate ester formation .

Q. What role does this compound play in designing optical chemosensors, and what parameters influence sensitivity?

- Methodological Answer : Its boronic acid group enables selective recognition of analytes like glucose or catecholamines. Sensor performance depends on pH, solvent polarity, and substituent effects on the indole ring. Optimize by testing response curves in buffered solutions (pH 5–9) and using nanomolar-to-millimolar analyte concentrations. Compare limit of detection (LOD) values across fluorophore conjugates (e.g., pyrene or BODIPY derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for specific diols?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., aqueous vs. organic media) or competing interactions (e.g., hydrogen bonding from the indole N–H group). Conduct control experiments with structurally similar analogs (e.g., 7-boronoindole without the methyl group) to isolate electronic/steric contributions. Use density functional theory (DFT) to model binding geometries and compare with experimental ITC data .

Q. What strategies enhance the application of this compound in enzyme inhibition studies, particularly for metalloenzymes?

- Methodological Answer : The boronic acid group can coordinate active-site metal ions (e.g., Zn in histone deacetylases). Design inhibitors by conjugating the compound to peptide backbones via solid-phase synthesis. Assess inhibition via enzyme kinetics (e.g., IC determination) and validate mechanism through X-ray crystallography or molecular docking simulations. Compare with hydroxamate-based inhibitors (e.g., SAHA) to evaluate potency .

Q. How can this compound be integrated into nanomaterials for targeted molecular capture, and what challenges exist in scalability?

- Methodological Answer : Incorporate into metal-organic frameworks (MOFs) via co-assembly strategies (e.g., MIL-100-B analogues) for enhanced surface area and cis-diol binding . Challenges include maintaining porosity during functionalization and ensuring chemical stability under varying pH. Characterize using Brunauer-Emmett-Teller (BET) analysis and test reusability over multiple adsorption-desorption cycles.

Guidelines for Data Presentation

- Structural Characterization : Report NMR, NMR, and NMR shifts; include HRMS data for molecular weight confirmation .

- Binding Studies : Tabulate , , and LOD values across multiple trials; use error bars to indicate standard deviations .

- Comparative Analysis : Use heatmaps or bar graphs to contrast inhibitory activity (IC) against related boronic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.